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Welcome to the technical support center for Czochralski (Cz) crystal growth. This resource is
designed for researchers, scientists, and professionals in drug development and materials
science to troubleshoot and control crystal defects during their experiments.

Troubleshooting Guide
This section addresses specific issues that may arise during Czochralski growth, providing
potential causes and actionable solutions.

Issue 1: High Dislocation Density or Polycrystalline Ingot

e Question: My grown crystal has a high density of dislocations, or in the worst case, is
polycrystalline. What are the common causes and how can | achieve dislocation-free
growth?

» Answer: High dislocation density is often a result of excessive thermal stress, impurities, or
improper seeding.[1][2][3] Here’s a breakdown of the causes and solutions:

o Causes:

» Thermal Shock during Seeding: A large temperature difference between the seed
crystal and the melt can induce thermal shock, generating dislocations at the seed-
crystal interface.[1]
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» High Thermal Stresses: Large radial and axial temperature gradients in the growing
crystal can generate stresses that exceed the critical resolved shear stress of the
material, leading to dislocation formation and multiplication.[1][2]

» Incomplete Seeding: If the seed does not melt back sufficiently to form a clean interface,
existing defects on the seed surface can propagate into the growing crystal.

» Melt Disturbances: Instabilities in the melt, such as strong convection or temperature
fluctuations, can lead to non-uniform growth and stress.[4]

» Inclusions: Particulates or inclusions in the melt, such as silicon carbide (SiC), can act
as nucleation sites for dislocations.[5]

o Solutions:

» Dash Necking Process: This is the most common and effective method for eliminating
dislocations that form during seeding. It involves growing a thin neck (typically 3-5 mm
in diameter) after seeding. Dislocations will grow out to the surface of the neck, resulting
in a dislocation-free crystal body.

= Control of Thermal Environment:

» Modify the hot zone design (e.g., using heat shields) to reduce the temperature
gradients (G) in the crystal.[6]

» Control the shape of the melt-solid interface. A slightly convex interface (towards the
melt) is often preferred to reduce stress at the crystal edge.[7]

» Optimized Pulling Rate: A slower pulling rate in the initial stages of growth can help to
minimize thermal shock and allow dislocations to grow out.

» Seed Crystal Quality: Use a high-quality, dislocation-free seed crystal and ensure proper
cleaning and handling procedures.

= Melt Purity: Use high-purity polysilicon and a clean crucible to minimize inclusions.

Issue 2: Presence of Voids or Crystal Originated Particles (COPS)
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e Question: My silicon wafers are showing a high density of voids or COPs after processing.
How can | control the formation of these vacancy-related defects?

e Answer: Voids, which are agglomerates of vacancies, are a common issue in Czochralski-
grown silicon.[8][9] Their formation is primarily controlled by the ratio of the pulling rate (v) to
the axial temperature gradient (G) at the melt-solid interface, known as the v/G ratio.[10]

o Causes:

» High v/G Ratio: When the v/G ratio is above a critical value, vacancies become the
dominant intrinsic point defect in the crystal.[10][11] During cooling, these vacancies
supersaturate and agglomerate to form voids.[9]

» Rapid Cooling: A high cooling rate can enhance the supersaturation of vacancies,
promoting void formation.

o Solutions:
= Control the v/G Ratio:

» Decrease the Pulling Rate (v): Reducing the pulling rate is a direct way to lower the
v/G ratio.

» Increase the Temperature Gradient (G): Modifying the hot zone to increase the
temperature gradient can also be effective.

» Maintain v/G below the critical value (&t): For silicon, this critical value is
approximately 0.13 mm?2/min-K.[12] Keeping v/G below this threshold will result in an
interstitial-rich crystal, which is free of voids.[10]

» Nitrogen Doping: Doping the silicon melt with nitrogen has been shown to suppress void
formation.[8] Nitrogen interacts with vacancies, reducing their mobility and
agglomeration.[8]

» Post-Growth Annealing: High-temperature annealing of the grown ingot or wafers can
help to dissolve existing voids.
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Issue 3: High Concentration of Oxygen and Carbon Impurities

¢ Question: My crystal has a high and non-uniform concentration of oxygen and carbon. How
can | control the incorporation of these impurities?

o Answer: Oxygen and carbon are the most common unintentional impurities in Czochralski-
grown silicon.[13][14] Their concentrations are influenced by the melt conditions and growth
parameters.

o Causes:

» Oxygen: The primary source of oxygen is the dissolution of the quartz (SiOz2) crucible
into the silicon melt.[15] The oxygen concentration in the crystal is affected by the
crucible dissolution rate, oxygen evaporation from the melt surface, and convection in
the melt.[15]

» Carbon: Carbon can originate from the graphite heater and insulation, or from the
polysilicon starting material.

» Melt Convection: Strong and unstable melt convection can lead to fluctuations in the
impurity concentration at the growth interface, resulting in striations.[16]

o Solutions:
= Control of Melt Convection:

» Magnetic Czochralski (MCZ): Applying a magnetic field to the melt can dampen
convection, leading to a more stable growth environment and more uniform impurity
distribution.

» Crucible and Crystal Rotation: Optimizing the rotation rates of the crucible and the
crystal can help to control the melt flow and homogenize the impurity distribution.[17]
[18]

» Crucible Quality: Use high-purity quartz crucibles to minimize oxygen dissolution.
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» |nert Gas Flow: Controlling the flow rate and pressure of the inert gas (e.g., Argon) in
the growth chamber can influence the evaporation of SiO from the melt surface, thereby
affecting the oxygen concentration in the crystal.[4]

» Carbon Co-doping: In some applications, intentional carbon co-doping can be used to
influence the behavior of oxygen, for example, to suppress the formation of certain
boron-oxygen defects in solar cells.[5]

Frequently Asked Questions (FAQSs)

Q1: What is the significance of the v/G ratio in controlling crystal defects?

Al: The v/G ratio, where V' is the crystal pulling rate and 'G' is the axial temperature gradient at
the solid-liquid interface, is a critical parameter that determines the type of intrinsic point
defects (vacancies or self-interstitials) that dominate in the growing crystal.[10]

e If v/iG > &t (critical value): The crystal will be vacancy-rich, which can lead to the formation of
voids and COPs upon cooling.[10][11]

e If v/G < &t: The crystal will be interstitial-rich. This suppresses the formation of voids, but can
lead to the formation of interstitial-type defects like dislocation loops if the interstitial
concentration is too high.[10]

o If v/IG = &t: It is possible to grow a "perfect” crystal with very low concentrations of both
vacancies and interstitials.[11]

Therefore, precise control of the v/G ratio is fundamental to engineering the defect properties of
the grown crystal.[10]

Q2: How do crystal and crucible rotation rates affect defect formation?

A2: Crystal and crucible rotation rates are crucial for controlling the melt hydrodynamics, which
in turn affects heat and mass transport at the growth interface.

o Crystal Rotation: Primarily influences the shape of the melt-solid interface and the boundary
layer thickness. Faster rotation can lead to a flatter interface, which is generally desirable for
uniform dopant incorporation.[17][18] It also affects the radial distribution of the v/G ratio.[12]
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e Crucible Rotation: Affects the bulk melt flow and the mixing of impurities. It can be used to
control thermal symmetry and homogenize the melt temperature.[17][18]

o Relative Rotation: The relative rotation between the crystal and crucible (iso-rotation or
counter-rotation) has a significant impact on the melt flow patterns and the stability of the
growth process.

Optimizing these rotation rates is essential for achieving a stable growth interface, uniform
impurity distribution, and minimizing thermal stresses.[17][18]

Q3: What are the benefits and drawbacks of oxygen in silicon crystals?

A3: Oxygen in Czochralski silicon can be both beneficial and detrimental, depending on its
concentration and thermal history.

o Benefits:

o Internal Gettering: When properly controlled, oxygen can precipitate in the bulk of the
wafer during device processing. These oxygen precipitates can act as gettering sites,
trapping unwanted metallic impurities away from the active device regions on the wafer
surface.[4][13]

o Mechanical Strength: Interstitial oxygen can strengthen the silicon lattice by pinning
dislocations, making the wafers more resistant to warpage during thermal processing.[4]

o Drawbacks:

o Oxygen Precipitates: If not controlled, oxygen precipitates can form in the active device
regions, leading to device failure.[4]

o Thermal Donors: During certain heat treatments (around 450°C), oxygen can form
electrically active thermal donors, which can alter the resistivity of the silicon.

o Boron-Oxygen Complexes: In solar cells, oxygen can form complexes with boron under
illumination, leading to light-induced degradation (LID) of cell performance.[4]

Quantitative Data Summary
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Parameter Typical Value/Range Significance

Affects mechanical strength

Oxygen Concentration 107 - 108 atoms/cm?3 _ _
and internal gettering.[10]
Can influence oxygen
Carbon Concentration < 5 x 10 atoms/cm3 precipitation and form SiC
precipitates.
Determines the dominant
Critical v/G Ratio (&t) for Silicon  ~0.13 mm2/min-K intrinsic point defect type
(vacancy or interstitial).[12]
) ] ] Influences the v/G ratio and
Typical Pulling Rate (v) 0.5 - 2 mm/min o
productivity.[10]
Typical Neck Diameter (Dash 3.5 Essential for achieving
-5 mm
Necking) dislocation-free growth.

Experimental Protocols

Protocol 1: Dislocation Elimination via Dash Necking
o Seeding: Carefully dip a dislocation-free seed crystal into the molten silicon.
o Melt-back: Allow the seed to partially melt to ensure a clean, defect-free starting interface.

o Neck Growth: Initiate pulling at a relatively high rate to create a thin neck of 3-5 mm in
diameter. Maintain this diameter for a length of several centimeters. Dislocations will
propagate to the neck surface and be eliminated.

o Shoulder Growth: Gradually decrease the pull rate and/or increase the heater power to
increase the crystal diameter and form the shoulder.

e Body Growth: Once the desired diameter is reached, adjust the pull rate and heater power to
maintain a constant diameter for the body of the crystal.

Protocol 2: Controlling the v/G Ratio for Void-Free Growth

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com/SID-0000000550341/SID-0000000550341_optimized.pdf?X-Amz-Security-Token=IQoJb3JpZ2luX2VjEOT%2F%2F%2F%2F%2F%2F%2F%2F%2F%2FwEaCXVzLWVhc3QtMSJHMEUCICRkYycPd5E5rpbgV0OetmJMTLmtABNeTe6H6N4p6Y%2F%2BAiEAq419U9JEBjVe9HWGDtLOvV76xvX3POrIfQK3nqQg56wqgAQIrP%2F%2F%2F%2F%2F%2F%2F%2F%2F%2FARAAGgwwMDY4NDgwOTEwMTQiDC4nCcTJKd06YnEx2SrUA11XD%2BKu%2BfMn8%2Bafs%2Fy%2FPg7uv7ERGQHmp93%2F6raL5jp0DTfBeLXstNxqnOgARC2zuPazWSmvtz2XtrQkKOoTp88efXbyI27svfdjqSaf6Jf%2FeGmmZH29ZRB4NaaqKH2I72YhR0v2jMfZNGuNURiMfOIKj0NyF9mwyKEIWgy93QTq1AF8FOtZYdpCjhtjrAWclBZSxXDgD%2BEUIz01BrVuQyFeVeOyJiSpT6tIpvYLojXzsWPKAKvGXqV537rruKeVuI3T%2BCVHfV%2BzhezJ3Y%2BiIQ9GIIpmvHIz%2BsFdxlQ25MMeckGHDWJSU5R%2FhVyMrT5oFdIu8BJrxhK%2Fk6gxSSjRwy8hdACbyYNqXPa%2BWaPWIsxwXZVb1ZvdJ%2FZXwgX%2BjtTv3AkZ4S26I1BHNkg4ZvzLvjpZf7K1qNP6hUYBn%2BJHbX7Kz15LHzDGYo0SXZutskAGCNKUaHh53k0RBLGaH29KQJpX7Gis7IqXbRRi8M1oK0k1lRaMG9J0bx7lZIW8AIizXNZn9NP94vToYeXo55rKgn9PnaXuCw%2FDvzm28PzRL6b3DPVCEOG98Nh%2B%2B4WPnVzzyUUK4IZf1xIAdP7Dw8LEjZIwYURz%2F%2B0ZPpEQIlQrpXCXuMjyYjCC45TKBjqlAXcr8tz2wQzbFrwDFc%2BotME7yqAde2jqCVqtbsZZdQPYp2uviHPwfyKBfS1Xh6PGzEHl68yCzOm5GbjroUpG9Qsaw2ZZLXSJhxwVzgOxAMcgJl2zw83HsIiv%2FeflTjDIa%2F77CqECbT0t%2BN%2FDAEJTuXTodhHJgPl%2B%2Ft7wJkNYhcQaV2vBNAp0tH7KwL5X8VEOviDX9HPUs4QzgH%2Bo59hDEIsa572F5g%3D%3D&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Date=20251219T114433Z&X-Amz-SignedHeaders=host&X-Amz-Expires=10&X-Amz-Credential=ASIAQDGBNSODPYN7WMOX%2F20251219%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Signature=77c7cb2fd077cf7d5b359278c64c6ef003e8938bfaa673376c1e66782b20ece9
https://www.matec-conferences.org/articles/matecconf/pdf/2016/30/matecconf_smae2016_02002.pdf
https://prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com/SID-0000000550341/SID-0000000550341_optimized.pdf?X-Amz-Security-Token=IQoJb3JpZ2luX2VjEOT%2F%2F%2F%2F%2F%2F%2F%2F%2F%2FwEaCXVzLWVhc3QtMSJHMEUCICRkYycPd5E5rpbgV0OetmJMTLmtABNeTe6H6N4p6Y%2F%2BAiEAq419U9JEBjVe9HWGDtLOvV76xvX3POrIfQK3nqQg56wqgAQIrP%2F%2F%2F%2F%2F%2F%2F%2F%2F%2FARAAGgwwMDY4NDgwOTEwMTQiDC4nCcTJKd06YnEx2SrUA11XD%2BKu%2BfMn8%2Bafs%2Fy%2FPg7uv7ERGQHmp93%2F6raL5jp0DTfBeLXstNxqnOgARC2zuPazWSmvtz2XtrQkKOoTp88efXbyI27svfdjqSaf6Jf%2FeGmmZH29ZRB4NaaqKH2I72YhR0v2jMfZNGuNURiMfOIKj0NyF9mwyKEIWgy93QTq1AF8FOtZYdpCjhtjrAWclBZSxXDgD%2BEUIz01BrVuQyFeVeOyJiSpT6tIpvYLojXzsWPKAKvGXqV537rruKeVuI3T%2BCVHfV%2BzhezJ3Y%2BiIQ9GIIpmvHIz%2BsFdxlQ25MMeckGHDWJSU5R%2FhVyMrT5oFdIu8BJrxhK%2Fk6gxSSjRwy8hdACbyYNqXPa%2BWaPWIsxwXZVb1ZvdJ%2FZXwgX%2BjtTv3AkZ4S26I1BHNkg4ZvzLvjpZf7K1qNP6hUYBn%2BJHbX7Kz15LHzDGYo0SXZutskAGCNKUaHh53k0RBLGaH29KQJpX7Gis7IqXbRRi8M1oK0k1lRaMG9J0bx7lZIW8AIizXNZn9NP94vToYeXo55rKgn9PnaXuCw%2FDvzm28PzRL6b3DPVCEOG98Nh%2B%2B4WPnVzzyUUK4IZf1xIAdP7Dw8LEjZIwYURz%2F%2B0ZPpEQIlQrpXCXuMjyYjCC45TKBjqlAXcr8tz2wQzbFrwDFc%2BotME7yqAde2jqCVqtbsZZdQPYp2uviHPwfyKBfS1Xh6PGzEHl68yCzOm5GbjroUpG9Qsaw2ZZLXSJhxwVzgOxAMcgJl2zw83HsIiv%2FeflTjDIa%2F77CqECbT0t%2BN%2FDAEJTuXTodhHJgPl%2B%2Ft7wJkNYhcQaV2vBNAp0tH7KwL5X8VEOviDX9HPUs4QzgH%2Bo59hDEIsa572F5g%3D%3D&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Date=20251219T114433Z&X-Amz-SignedHeaders=host&X-Amz-Expires=10&X-Amz-Credential=ASIAQDGBNSODPYN7WMOX%2F20251219%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Signature=77c7cb2fd077cf7d5b359278c64c6ef003e8938bfaa673376c1e66782b20ece9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o System Characterization: Determine the axial temperature gradient (G) of your Czochralski
puller at the desired crystal diameter. This can be done through simulation or experimental
measurement.

o Calculate Target Pull Rate: Based on the desired defect type (interstitial-rich for void-free),
calculate the maximum allowable pulling rate (v) using the critical v/G ratio ({t = 0.13
mm?2/min-K for silicon). For void-free growth, ensure v/G < &t.

e Growth Execution:
o Set the pulling rate to the calculated value.

o Monitor the crystal diameter and make fine adjustments to the pull rate and heater power
to maintain a constant diameter.

o Be aware that G can change as the melt level drops, so the pull rate may need to be
adjusted throughout the growth process.

» Defect Characterization: After growth, characterize the wafers using techniques like etching
followed by microscopy or Light Scattering Tomography (LST) to verify the absence of voids.

Visualizations
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Caption: Workflow for troubleshooting crystal defects.
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Caption: Relationship between v/G ratio and defect type.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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